L-Prolyl-L-isoleucyl-L-phenylalanyl-L-isoleucylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolyl-L-isoleucyl-L-phenylalanyl-L-isoleucylglycine is a pentapeptide composed of the amino acids proline, isoleucine, phenylalanine, and glycine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-isoleucyl-L-phenylalanyl-L-isoleucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that can handle large-scale synthesis. These machines automate the SPPS process, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
L-Prolyl-L-isoleucyl-L-phenylalanyl-L-isoleucylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like phenylalanine.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can lead to the formation of phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
L-Prolyl-L-isoleucyl-L-phenylalanyl-L-isoleucylglycine has several applications in scientific research:
Biochemistry: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications due to its biological activity.
Pharmacology: Used in drug development and screening for new pharmaceuticals.
Industry: Employed in the development of peptide-based materials and products.
Wirkmechanismus
The mechanism of action of L-Prolyl-L-isoleucyl-L-phenylalanyl-L-isoleucylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Valyl-L-prolyl-L-proline: Another tripeptide with similar biological activities.
L-Isoleucyl-L-prolyl-L-proline: Known for its angiotensin-converting enzyme inhibitory activity.
Eigenschaften
CAS-Nummer |
918528-58-2 |
---|---|
Molekularformel |
C28H43N5O6 |
Molekulargewicht |
545.7 g/mol |
IUPAC-Name |
2-[[(2S,3S)-3-methyl-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C28H43N5O6/c1-5-17(3)23(27(38)30-16-22(34)35)32-26(37)21(15-19-11-8-7-9-12-19)31-28(39)24(18(4)6-2)33-25(36)20-13-10-14-29-20/h7-9,11-12,17-18,20-21,23-24,29H,5-6,10,13-16H2,1-4H3,(H,30,38)(H,31,39)(H,32,37)(H,33,36)(H,34,35)/t17-,18-,20-,21-,23-,24-/m0/s1 |
InChI-Schlüssel |
DVOPLZRFZQRMPV-BKQNDSSNSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)O)NC(=O)[C@@H]2CCCN2 |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)CC)C(=O)NCC(=O)O)NC(=O)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.